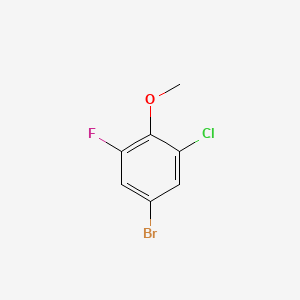

4-Bromo-2-chloro-6-fluoroanisole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWHDHGNXXVBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378315 | |

| Record name | 4-Bromo-2-chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-34-9 | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Chloro 6 Fluoroanisole and Analogues

Strategic Approaches to Aryl Halogenation for Anisole (B1667542) Systems

The introduction of halogen atoms to the anisole aromatic ring is primarily achieved through electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (-OCH₃) of anisole is a potent activating group, meaning it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlumenlearning.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the benzene ring, increasing the electron density at these positions. organicchemistrytutor.compressbooks.pub

Electrophilic Aromatic Substitution Routes for Halogenation

The synthesis of halogenated anisoles typically involves the direct reaction of the anisole substrate with a halogenating agent, often facilitated by a catalyst.

The synthesis of bromo-substituted fluoro- and chloroanisoles serves as a key step in producing polyhalogenated compounds like 4-bromo-2-chloro-6-fluoroanisole. A plausible synthetic pathway to the target molecule could involve the bromination of 2-chloro-6-fluoroanisole.

In a related synthesis, 2-fluoro-4-bromoanisole is prepared by the direct bromination of 2-fluoroanisole (B128887). prepchem.com In this procedure, bromine is added dropwise to a solution of 2-fluoroanisole in chloroform. The reaction mixture is then heated to reflux to afford the desired product in high yield. prepchem.com This demonstrates the feasibility of direct bromination on a halo-substituted anisole.

When brominating chloroanisoles, the directing effects of both the methoxy and chloro substituents must be considered. The methoxy group is a strong ortho, para-director, while the chlorine atom is a deactivating but also ortho, para-directing substituent. organicchemistrytutor.compressbooks.pub In the case of 2-chloro-6-fluoroanisole, the starting material for the target compound, the methoxy group strongly activates the para position (C4) and the ortho position (C6, already substituted with fluorine). The chlorine at C2 and fluorine at C6 are also ortho, para-directors. The cumulative effect of these substituents would strongly favor the substitution of bromine at the C4 position, which is para to the methoxy group and ortho to the chlorine atom.

A typical bromination reaction would involve treating the chloroanisole with bromine in a suitable solvent, sometimes with a mild acid catalyst like acetic acid. youtube.combrainly.in

Table 1: Illustrative Bromination of 2-Fluoroanisole

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Fluoroanisole | Bromine | Chloroform | Reflux | 2-Fluoro-4-bromoanisole | 91% |

The introduction of a chlorine atom onto a bromo-fluoroanisole represents another key transformation. For instance, the chlorination of a precursor like 4-bromo-2-fluoroanisole (B1265810) could potentially yield the target compound.

The chlorination of anisole derivatives is typically achieved using reagents like sulfuryl chloride or chlorine gas, often in the presence of a Lewis acid catalyst. googleapis.com In a documented synthesis of 2-chloro-4-fluoroanisole (B1586196), 4-fluoroanisole (B119533) is treated with sulfuryl chloride. googleapis.com

For a bromo-fluoroanisole, the directing effects of the existing halogens and the methoxy group would again dictate the position of chlorination. The methoxy group directs ortho and para. A bromine atom at the 4-position and a fluorine atom at the 2-position are both ortho, para-directing, albeit deactivating. The incoming chlorine atom would likely substitute at one of the remaining activated positions.

Regioselective Control in Polyhalogenation of Anisole Derivatives

Achieving regioselectivity in the synthesis of polyhalogenated anisoles is a significant challenge due to the multiple available positions for substitution. The directing effects of the substituents on the aromatic ring are the primary determinants of the substitution pattern. lumenlearning.comsparkl.me

Methoxy Group (-OCH₃): A strong activating, ortho, para-directing group. organicchemistrytutor.com

Halogens (-F, -Cl, -Br): Deactivating, but ortho, para-directing groups. organicchemistrytutor.comlibretexts.org

In a polysubstituted anisole, the final position of substitution is a result of the combined directing influences of all existing groups. Generally, the most strongly activating group dictates the primary substitution pattern.

For the synthesis of this compound from 2-chloro-6-fluoroanisole, the methoxy group strongly directs the incoming bromine to the C4 position (para). The existing chlorine and fluorine atoms also have directing effects, but the influence of the methoxy group is typically dominant.

Advanced methods for achieving high regioselectivity include the use of directing groups or specific catalysts that can favor substitution at a particular position, sometimes overriding the inherent directing effects of the substituents. rsc.orgnih.govrsc.org For example, ortho-alumination has been used for the regioselective heterohalogenation of 4-halo-anisoles. rsc.org

Catalytic Systems in Halogenation Reactions

Catalysts play a crucial role in many halogenation reactions by increasing the electrophilicity of the halogenating agent.

Lewis acids are commonly employed as catalysts in the electrophilic halogenation of aromatic compounds. brainly.inmasterorganicchemistry.com They function by polarizing the halogen-halogen bond, making one of the halogen atoms more electrophilic and thus more reactive towards the aromatic ring. brainly.in

Common Lewis acids used for this purpose include:

Iron(III) bromide (FeBr₃) for brominations. youtube.comyoutube.com

Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) for chlorinations. youtube.comyoutube.com

The general mechanism involves the Lewis acid accepting a pair of electrons from one of the halogen atoms of the dihalogen molecule (e.g., Br₂ or Cl₂). This creates a more polarized complex, which is then attacked by the electron-rich anisole ring. youtube.comyoutube.com

While anisole is highly activated and can undergo bromination even without a catalyst, Lewis acids are often used to improve reaction rates and control selectivity. pearson.compearson.com In some cases, specific Lewis acids can influence the regioselectivity of the reaction. For example, zirconium(IV) chloride has been reported as an efficient catalyst for benzylic bromination under certain conditions. nih.gov

Table 2: Common Catalysts in Anisole Halogenation

| Reaction Type | Catalyst | Role of Catalyst |

|---|---|---|

| Bromination | FeBr₃ | Increases electrophilicity of Bromine |

| Chlorination | AlCl₃ / FeCl₃ | Increases electrophilicity of Chlorine |

| Benzylic Bromination | ZrCl₄ | Promotes radical generation |

Visible Light-Mediated Halogenation of Aromatic Compounds

Visible light-induced photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and improved efficiency for halogenation reactions. mdpi.commdpi.comrsc.orgresearchgate.net This approach avoids the need for harsh reagents and initiators, making the processes "greener." mdpi.com

Recent advancements have demonstrated the utility of visible light in promoting the chlorination, bromination, and iodination of aromatic C-H bonds. mdpi.commdpi.com For instance, a heterogeneous Cu-MnO catalyst has been employed for the halogenation of aromatic C-H bonds using N-halosuccinimide as the halide source and oxygen as an oxidant under visible light irradiation. mdpi.com While transition metal catalysts like palladium, gold, ruthenium, and cobalt are also effective, copper-based catalysts are often favored due to their cost-effectiveness and versatility. mdpi.com

The direct visible light-mediated fluorination of aromatic Csp2–H bonds is a developing area. rsc.org One reported method involves the use of a quinolinium catalyst and tetraethylammonium (B1195904) hydrofluoride as the fluoride (B91410) source, although it requires a powerful xenon lamp. rsc.org The mechanism is believed to involve the photoexcited catalyst oxidizing the aromatic compound to a radical cation, which then reacts with a fluoride anion. rsc.org

Food dyes, such as erythrosine B, have also been explored as inexpensive organocatalysts for the visible light-promoted chlorination of aromatics and heteroaromatics. mdpi.comrsc.org These methods often exhibit excellent functional group tolerance, allowing for their application to a wide variety of organic compounds, including natural products with pharmaceutical applications. mdpi.com

Organocatalytic Approaches to Aromatic Halogenation

Organocatalysis has gained significant attention as a strategy to overcome challenges associated with traditional electrophilic halogenation, such as waste generation, toxic reagents, and poor regioselectivity leading to polyhalogenation. researchgate.net These methods are crucial for synthesizing haloaromatics, which serve as vital building blocks for more complex and biologically relevant molecules. researchgate.net

Various organocatalytic systems have been developed for the chlorination, bromination, fluorination, and iodination of aromatic compounds. researchgate.net For example, lactic acid derivatives have been used as halogen bond acceptors with N-bromosuccinimide (NBS) to achieve regioselective aromatic bromination. researchgate.net Similarly, the simple and inexpensive Lewis base DABCO has been reported as an effective catalyst for aromatic halogenation. researchgate.net

For the synthesis of chiral halogenated compounds, enantioselective organocatalytic methods have been developed. nih.gov These approaches utilize catalysts like Jørgensen-Hayashi catalysts and cinchona alkaloid derivatives for reactions such as the enantioselective α-halogenation of aldehydes and decarboxylative chlorination of β-keto acids. nih.gov

Carborane-based sulfide (B99878) catalysts represent another innovative approach. jst.go.jp The unique three-dimensional aromatic structure and electronic properties of carboranes allow for the modulation of halonium species, leading to highly active and selective halogenation of aromatics. jst.go.jp

| Catalyst Type | Halogenation Reaction | Key Features |

| Visible Light Photocatalysts | Chlorination, Bromination, Iodination, Fluorination | Mild reaction conditions, "greener" process, high functional group tolerance. mdpi.commdpi.comrsc.org |

| Organocatalysts | Chlorination, Bromination, Fluorination, Iodination | Reduced waste, avoids toxic reagents, improved regioselectivity. researchgate.netresearchgate.net |

| Chiral Organocatalysts | Enantioselective Halogenation | Synthesis of chiral halogenated compounds. nih.gov |

| Carborane-based Catalysts | Aromatic Halogenation | High activity and selectivity due to unique electronic properties. jst.go.jp |

Multistep Synthetic Sequences Involving this compound Precursors

The synthesis of specifically substituted isomers like this compound often necessitates a multistep approach, starting from simpler, commercially available precursors.

Synthesis of 4-Fluoroanisole and 2-Chloro-4-fluoroanisole as Intermediates

The preparation of 4-fluoroanisole can be achieved through various routes. One common method involves the Williamson ether synthesis, where 4-fluorophenol (B42351) is reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. guidechem.comyoutube.com An alternative, multi-step industrial process starts with the nitration of fluorobenzene (B45895) to produce 4-fluoronitrobenzene, which is then reduced, diazotized, and hydrolyzed to 4-fluorophenol, followed by methylation. guidechem.comgoogle.com A more direct approach involves the reaction of 4-bromofluorobenzene with sodium methoxide (B1231860) in the presence of a copper catalyst. guidechem.comgoogle.com

Once 4-fluoroanisole is obtained, it can be chlorinated to produce 2-chloro-4-fluoroanisole. This is typically achieved by reacting 4-fluoroanisole with sulfuryl chloride. googleapis.com Triethylamine can be used as a catalyst in this reaction. googleapis.com

| Starting Material | Reagents | Product |

| 4-Fluorophenol | Methyl iodide, Potassium carbonate, Acetone | 4-Fluoroanisole chemicalbook.com |

| 4-Bromofluorobenzene | Sodium methoxide, DMF, Cuprous chloride/bromide | 4-Fluoroanisole guidechem.comgoogle.com |

| 4-Fluoroanisole | Sulfuryl chloride, Triethylamine | 2-Chloro-4-fluoroanisole googleapis.com |

Conversion of 2-Chloro-4-fluoroanisole to Bromo-Chloro-Fluoroanisoles

The bromination of 2-chloro-4-fluoroanisole is a critical step in producing bromo-chloro-fluoroanisoles. The challenge lies in controlling the regioselectivity of the bromination to obtain the desired isomer. The synthesis of 5-bromo-2-chloro-4-fluoroanisole (B125206), in particular, is challenging due to the directing effects of the existing substituents on the aromatic ring. googleapis.com One patented method describes the bromination of 2-chloro-4-fluoroanisole using an aqueous solution of zinc bromide. googleapis.com

Preparation of Related Halogenated Anisole Isomers for Comparative Synthesis

For comparative purposes and to understand the factors governing regioselectivity, the synthesis of other halogenated anisole isomers is often undertaken. For example, the preparation of 6-bromo-2-chloro-4-fluoroanisole has been detailed for comparison with the 5-bromo isomer. googleapis.com Similarly, the synthesis of 2-bromo-4-fluoroanisole (B1266214) can be achieved by the direct bromination of 4-fluoroanisole. chemicalbook.com The synthesis of 2-fluoro-4-bromoanisole is accomplished by the bromination of 2-fluoroanisole in chloroform. prepchem.com

| Starting Material | Reagents | Product |

| 2-Chloro-4-fluoroanisole | Aqueous Zinc Bromide | 5-Bromo-2-chloro-4-fluoroanisole googleapis.com |

| 4-Fluoroanisole | Bromine | 2-Bromo-4-fluoroanisole chemicalbook.com |

| 2-Fluoroanisole | Bromine, Chloroform | 2-Fluoro-4-bromoanisole prepchem.com |

Challenges and Innovations in the Synthesis of Specific Halogenated Anisole Isomers

The synthesis of specific halogenated anisole isomers is fraught with challenges, primarily concerning regioselectivity. The directing effects of multiple, often competing, substituents on the aromatic ring can lead to mixtures of isomers that are difficult to separate. For instance, the synthesis of 5-bromo-2-chloro-4-fluoroanisole in preference to the 6-bromo isomer is a notable challenge. googleapis.com

Classical halogenation methods often employ harsh acids and molecular halogens, which can lead to low selectivity and practical difficulties in fine chemical synthesis. jst.go.jp This has spurred the development of more selective and milder catalytic methods. jst.go.jp

Innovations in this field include the use of novel catalytic systems to control the regioselectivity of halogenation. As mentioned earlier, carborane-based catalysts have shown promise in modulating the electronic properties of halonium species to achieve highly selective aromatic halogenation. jst.go.jp Furthermore, the development of visible light-mediated and organocatalytic methods provides greener and more efficient alternatives to traditional approaches. mdpi.comresearchgate.net The ability to perform late-stage functionalization of complex molecules, including drug molecules, highlights the synthetic utility of these modern methods. researchgate.net

Addressing Regioselectivity in Bromination and Chlorination of Anisole Systems

The substitution pattern of the target molecule, with bromine at position 4, chlorine at position 2, and fluorine at position 6 relative to the methoxy group, presents a significant regiochemical challenge. The directing effects of the substituents on the anisole ring are paramount in determining the outcome of halogenation reactions. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director. The fluorine atom is a deactivating but also ortho, para-directing substituent.

The synthesis of a related isomer, 5-bromo-2-chloro-4-fluoroanisole, highlights the complexities of regioselectivity. A known synthetic route starts with 4-fluoroanisole. googleapis.com The first step involves chlorination, followed by bromination.

Step 1: Chlorination of 4-Fluoroanisole

The chlorination of 4-fluoroanisole with sulfuryl chloride (SO₂Cl₂) typically yields 2-chloro-4-fluoroanisole. googleapis.com The methoxy group directs the incoming chloro group primarily to the ortho position (position 2), as the para position is already occupied by the fluorine atom.

| Starting Material | Reagent | Product | Position of Chlorination |

| 4-Fluoroanisole | Sulfuryl Chloride (SO₂Cl₂) | 2-Chloro-4-fluoroanisole | ortho to the methoxy group |

Interactive Data Table: Chlorination of 4-Fluoroanisole

Step 2: Bromination of 2-Chloro-4-fluoroanisole

The subsequent bromination of 2-chloro-4-fluoroanisole is the critical step where regioselectivity becomes a major hurdle. The challenge lies in directing the bromine atom to the desired position. In the case of synthesizing the isomer 5-bromo-2-chloro-4-fluoroanisole, the bromination must occur at the position ortho to the fluorine and meta to the methoxy group, which is electronically disfavored. The synthesis of this specific isomer is described as a "challenge" due to the difficulty in controlling the substitution pattern in preference to other isomers, such as the 6-bromo compound. googleapis.com

The relative reactivity and selectivity of chlorination and bromination play a crucial role. Bromination is generally more selective than chlorination. masterorganicchemistry.comkhanacademy.org This is because the hydrogen abstraction step by a bromine radical is endothermic, and the transition state resembles the resulting alkyl radical product. masterorganicchemistry.comreddit.com Therefore, the stability of the radical intermediate has a greater influence on the reaction rate, leading to higher selectivity for the position that forms the most stable radical. Chlorination, being an exothermic process, has an earlier transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate and thus less selective. masterorganicchemistry.com This principle of selectivity is fundamental when planning multi-step halogenations of complex aromatic systems.

Development of Greener Synthetic Pathways for Halogenated Aromatics

Conventional halogenation methods often rely on harsh reagents and generate significant chemical waste, prompting the development of more sustainable alternatives. rsc.orgnih.gov Green chemistry principles, such as using less hazardous reagents, employing catalytic methods, and reducing waste, are increasingly being applied to the synthesis of halogenated aromatics.

Mechanochemistry

One innovative approach is the use of mechanochemistry, specifically liquid-assisted grinding, for the catalyst-free halogenation of activated aromatic systems like phenols and anilines. beilstein-journals.org This method uses N-halosuccinimides (NXS) as the halogen source and a grinding auxiliary like PEG-400. It offers several advantages, including short reaction times (10-15 minutes), mild room-temperature conditions, and the avoidance of metal catalysts and bulk solvents. beilstein-journals.org By controlling the stoichiometry of the N-halosuccinimide, a high degree of chemoselectivity for mono-, di-, or tri-halogenated products can be achieved. beilstein-journals.org

| Technique | Reagents | Key Advantages |

| Liquid-Assisted Grinding | N-halosuccinimides (NXS), PEG-400 | Catalyst-free, short reaction time, mild conditions, reduced solvent waste. beilstein-journals.org |

| Oxidation with H₂O₂ | Ammonium (B1175870) halide, Hydrogen Peroxide | Avoids elemental halogens, uses aqueous acetic acid as a greener solvent. researchgate.net |

| Ionic Liquid Solvents | Copper halides, Ionic Liquid | Avoids hazardous reagents like gaseous HCl, mild reaction conditions. nih.gov |

Interactive Data Table: Greener Halogenation Methods

Alternative Oxidants and Solvents

The use of hydrogen peroxide (H₂O₂) as a "green" oxidant in combination with ammonium halides (like NH₄Br) in aqueous acetic acid provides an effective method for halogenating aromatic heterocycles. researchgate.net This system generates the electrophilic halogen species in situ and produces water as the primary byproduct, offering yields and purities comparable to traditional methods using N-bromosuccinimide (NBS). researchgate.net

Ionic liquids have also emerged as promising green solvents for halogenation reactions. For instance, the regioselective para-chlorination or bromination of anilines has been achieved with high yields using copper halides in ionic liquids under mild conditions. nih.gov This approach circumvents the need for hazardous materials such as gaseous hydrogen chloride. nih.gov These greener methodologies hold significant potential for the synthesis of complex molecules like this compound, aiming to reduce the environmental impact of producing such valuable chemical intermediates. epa.govepa.gov

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Chloro 6 Fluoroanisole

Reaction Mechanisms of Halogenation on Anisole (B1667542) Frameworks

The introduction of halogen atoms to an anisole ring is a fundamental transformation that can proceed through different mechanistic pathways. The directing effects of the substituents already present on the ring play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Halogenation Mechanisms

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds like anisole. brainly.inlibretexts.org The methoxy (B1213986) group (-OCH3) of anisole is a powerful activating group and an ortho, para-director, meaning it increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. doubtnut.comyoutube.com

The mechanism for electrophilic halogenation, such as bromination or chlorination, typically involves the following steps:

Generation of the Electrophile: The halogen molecule (e.g., Br₂ or Cl₂) is polarized by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), creating a more potent electrophile. wikipedia.orgorganicchemistrytutor.com For highly activated rings like anisole, this reaction can sometimes proceed even without a catalyst, for instance, using bromine in acetic acid. doubtnut.comyoutube.com

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic halogen, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net

Deprotonation: A weak base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring. masterorganicchemistry.com

In a polysubstituted anisole like 4-bromo-2-chloro-6-fluoroanisole, the existing halogens (Br, Cl, F) are deactivating groups due to their inductive electron-withdrawing effects. However, they are also ortho, para-directors because of resonance effects involving their lone pairs. The powerful activating and directing effect of the methoxy group generally dominates, but the positions are already substituted. Further halogenation would be difficult due to the deactivating nature of the three existing halogens and steric hindrance.

| Reagent/Catalyst | Role in Halogenation |

| Br₂/FeBr₃ | Brominating agent and Lewis acid catalyst for generating Br⁺ electrophile. wikipedia.org |

| Cl₂/AlCl₃ | Chlorinating agent and Lewis acid catalyst for generating Cl⁺ electrophile. organicchemistrytutor.com |

| Br₂ in Acetic Acid | Can act as a brominating agent for activated rings like anisole without a strong Lewis acid. doubtnut.comyoutube.com |

Radical-Based Halogenation Pathways

An alternative to electrophilic halogenation is a free-radical mechanism, which typically occurs under different conditions, such as the presence of UV light (hν) or a radical initiator. youtube.com This pathway is less common for direct halogenation onto an aromatic ring compared to alkanes or the side chains of alkylbenzenes.

The mechanism proceeds via a chain reaction:

Initiation: UV light or heat causes homolytic cleavage of the halogen molecule (e.g., Cl₂) into two halogen radicals (2 Cl•). youtube.com

Propagation: A halogen radical abstracts a hydrogen atom from the aromatic ring to form a phenyl radical and HX. This step is generally unfavorable due to the high strength of the C-H bond in aromatic rings. The resulting phenyl radical then reacts with another halogen molecule to form the aryl halide and a new halogen radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

For aromatic compounds, radical substitution is not the preferred method for introducing halogens directly to the ring. masterorganicchemistry.com However, radical mechanisms can be relevant in other contexts, such as the halogenation of alkyl side chains (benzylic halogenation). youtube.com There is also evidence for radical mechanisms in certain types of "nucleophilic" aromatic substitutions. acs.org

Role of Catalysts in Directing Reaction Selectivity

In electrophilic halogenation, catalysts are pivotal not only for activating the halogen but also for influencing the regioselectivity of the reaction. wikipedia.org While the inherent directing effects of the substituents on the ring are the primary determinants of where the new substituent will add, the choice of catalyst and reaction conditions can fine-tune this outcome.

Lewis acid catalysts like FeCl₃ and AlCl₃ work by coordinating to the halogen, which increases its electrophilicity and facilitates the attack by the aromatic ring. libretexts.orgorganicchemistrytutor.com For highly substituted or deactivated rings, stronger catalytic systems may be required.

More advanced catalytic systems have been developed to achieve higher selectivity. For instance, palladium-catalyzed methods using N-halosuccinimides as the halogen source can provide different regioselectivity compared to traditional electrophilic aromatic substitution reactions. organic-chemistry.org Additionally, arylamines have been used as catalysts to generate highly reactive and selective N-halo arylamine intermediates for halogenation. nih.gov These modern catalytic approaches can sometimes overcome the inherent directing effects of the substituents, offering pathways to otherwise inaccessible isomers.

Mechanistic Studies of Functional Group Transformations on this compound

The halogen substituents on the this compound ring are not merely static decorations; they are functional groups that can participate in a variety of subsequent transformations. These reactions allow for the elaboration of the molecular structure, introducing new functionalities and building molecular complexity.

Nucleophilic Aromatic Substitution with Halogenated Anisoles

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNA_r) if they are sufficiently electron-poor. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups, such as nitro groups or, to a lesser extent, halogens, on the ring. youtube.comlibretexts.org

The most common mechanism for SNAr is the addition-elimination pathway:

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen). This attack is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the resulting negative charge. youtube.com This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

In this compound, all three halogens are potential leaving groups. The relative reactivity of aryl halides in SNA_r reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. masterorganicchemistry.comyoutube.com Therefore, in a reaction with a strong nucleophile, the fluorine at the C-6 position would be the most likely to be substituted, provided there is sufficient activation from the other electron-withdrawing substituents.

Cross-Coupling Reactions Utilizing Aryl Halides Derived from this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. The different halogens on the this compound ring (Br, Cl, F) exhibit distinct reactivities in these reactions, which can allow for selective, sequential functionalization.

The general catalytic cycle for a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) involves:

Oxidative Addition: The aryl halide (Ar-X) reacts with a low-valent palladium catalyst, typically Pd(0), which inserts into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reactivity of the C-X bond in the oxidative addition step generally follows the order C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for selective cross-coupling reactions on polyhalogenated aromatic compounds. For this compound, the C-Br bond is significantly more reactive than the C-Cl and C-F bonds. Therefore, a cross-coupling reaction under standard conditions would be expected to occur exclusively at the C-4 position, leaving the chloro and fluoro substituents intact for potential further transformations under more forcing conditions. beilstein-journals.org This orthogonal reactivity is a key strategy in the synthesis of complex molecules. beilstein-journals.org

| Cross-Coupling Reaction | Typical Catalyst/Reagents | Reactivity Order of Halogens |

| Suzuki Coupling | Pd(PPh₃)₄, base (e.g., Na₂CO₃), Arylboronic acid | I > Br > Cl >> F |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), Terminal alkyne | I > Br > Cl >> F |

| Heck Coupling | Pd(OAc)₂, phosphine (B1218219) ligand, base, Alkene | I > Br > Cl >> F |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, Amine | I > Br > Cl >> F |

Computational Approaches to Elucidate Reaction Mechanisms

The inherent complexity of reactions involving poly-substituted aromatic compounds like this compound necessitates a deep understanding of their mechanistic pathways. Computational chemistry has emerged as a powerful tool to complement experimental studies, offering detailed insights into transition states, reaction intermediates, and the electronic factors that govern reactivity and selectivity. Density Functional Theory (DFT) is a particularly prominent method for these investigations, providing a good balance between accuracy and computational cost for molecules of this size.

Computational studies on halogenated aromatic compounds often focus on elucidating the mechanisms of key reactions such as nucleophilic aromatic substitution (SNAr), formation of organometallic reagents (e.g., Grignard reagents), and palladium-catalyzed cross-coupling reactions. While specific computational studies on this compound are not extensively documented in the literature, we can extrapolate from theoretical investigations of analogous systems to understand how computational approaches would be applied.

A primary area of investigation would be the determination of reaction energy profiles. This involves calculating the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key points on this path include the reactants, any intermediates, transition states, and the final products. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

For instance, in a hypothetical nucleophilic aromatic substitution reaction on this compound, a critical question is which halogen is displaced. Computational models can predict the activation energies for nucleophilic attack at each of the halogen-bearing carbon atoms. These calculations would typically involve modeling the formation of the Meisenheimer complex, the intermediate in an SNAr reaction. The relative stability of the possible Meisenheimer complexes and the activation barriers to their formation would provide a quantitative prediction of the reaction's regioselectivity. DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov A similar approach could be applied to this compound.

Another important application of computational chemistry is in the study of Grignard reagent formation. The mechanism of this reaction is complex and can involve radical intermediates. rsc.orgresearchgate.netalfredstate.edu Computational studies can help to distinguish between different proposed mechanisms, such as a radical pathway versus a non-radical pathway, by calculating the energy barriers for each. rsc.org For this compound, a key question would be whether the Grignard reagent forms at the carbon-bromine or carbon-chlorine bond. Computational modeling could predict the relative activation barriers for the insertion of magnesium at each of these sites.

The following data tables illustrate the type of information that would be generated from such computational investigations. Please note that these tables are illustrative and based on typical values for similar halogenated aromatic compounds, as specific computational data for this compound is not available.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for Hypothetical Nucleophilic Aromatic Substitution with Sodium Methoxide (B1231860)

| Position of Attack | Halogen Displaced | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |

| C-4 | Bromine | 22.5 | -15.2 |

| C-2 | Chlorine | 28.1 | -10.8 |

| C-6 | Fluorine | 35.7 | -5.1 |

Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for methanol.

The data in Table 1 suggests that nucleophilic attack is most likely to occur at the C-4 position, leading to the displacement of the bromide. This is consistent with the general trend that bromine is a better leaving group than chlorine or fluorine in SNAr reactions.

Table 2: Calculated Relative Energies for the Formation of Grignard Reagents

| Site of Mg Insertion | Product | Relative Energy (kcal/mol) |

| C-Br Bond | 4-MgBr-2-chloro-6-fluoroanisole | 0.0 |

| C-Cl Bond | 2-MgCl-4-bromo-6-fluoroanisole | +8.7 |

Calculations performed at the M06-2X/def2-TZVP level of theory.

The hypothetical data in Table 2 indicates that the formation of the Grignard reagent at the carbon-bromine bond is thermodynamically more favorable than at the carbon-chlorine bond.

In addition to energy calculations, computational studies can provide valuable information about the electronic structure of the molecule. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to identify the sites most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov Furthermore, calculated atomic charges can provide insights into the polarization of bonds and the reactivity of different sites in the molecule. For the related compound 2-bromo-6-chloro-4-fluoroaniline, DFT calculations have been used to analyze the molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Assignment

Experimental and theoretical vibrational data from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy for 4-Bromo-2-chloro-6-fluoroanisole are not available in the reviewed literature. Such analysis would typically identify characteristic vibrational modes for the C-Br, C-Cl, C-F, C-O-C (anisole), and aromatic C-H and C=C bonds, allowing for a full vibrational assignment to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation

Published ¹H NMR and ¹³C NMR spectra for this compound could not be located. NMR analysis is crucial for confirming the specific isomeric structure by examining the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule, which are highly sensitive to the positions of the halogen substituents on the aromatic ring.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis

While the molecular weight of this compound is known (239.47 g/mol ), detailed high-resolution mass spectrometry (HRMS) data and an analysis of its fragmentation pattern are not present in the available scientific literature. This analysis would confirm the elemental composition and provide insight into the molecule's stability and fragmentation pathways under ionization.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

There are no published X-ray diffraction studies for this compound. A crystallographic analysis would provide definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and details about the crystal packing arrangement.

UV-Vis Spectroscopy for Electronic Transitions and Molecular Orbital Analysis

Information regarding the UV-Vis absorption spectrum and the corresponding electronic transitions for this compound is not available. This spectroscopic technique would reveal information about the π-electron system of the substituted benzene (B151609) ring and allow for the analysis of its molecular orbitals.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, ab initio) for Optimized Geometries and Electronic Structures

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Methods like DFT, particularly with the B3LYP functional, and ab initio HF, often combined with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are used to compute the electronic structure and energy of the molecule. researchgate.net These calculations provide a foundational understanding of bond lengths, bond angles, and dihedral angles. For instance, studies on analogous substituted benzene (B151609) derivatives show that the presence of bulky halogen atoms and the methoxy (B1213986) group can cause slight distortions in the benzene ring from its perfect hexagonal symmetry. researchgate.net

The presence of the methoxy (-OCH₃) group introduces the possibility of rotational isomers, or conformers. For anisole (B1667542) and its derivatives, the key dihedral angle is the one defining the orientation of the methyl group relative to the aromatic ring. Computational studies on similar anisoles have identified two primary conformers: an "O-cis" and an "O-trans" form. nih.gov

In the case of 4-Bromo-2-chloro-6-fluoroanisole, conformational analysis would involve rotating the C-O bond to find the energy minima corresponding to stable isomers. The relative energies of these conformers are calculated to determine the most stable, or ground-state, conformation. Due to steric hindrance from the adjacent halogen substituents, it is expected that one conformer will be significantly more stable than the other. DFT calculations are crucial for quantifying this energy difference and understanding the rotational barrier. chemmethod.comresearchgate.net

Table 1: Illustrative Conformational Energy of this compound

| Conformer | Dihedral Angle (Cring-C-O-Cmethyl) | Relative Energy (kcal/mol) | Stability |

| Planar (O-cis) | 0° | 0.00 | Most Stable |

| Perpendicular (Transition State) | 90° | ~2.5 - 3.5 | Least Stable |

| Planar (O-trans) | 180° | ~0.5 - 1.5 | Less Stable |

Note: This table is an illustrative example based on typical values for substituted anisoles and does not represent experimentally verified data for this specific compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. numberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the methoxy group, which are electron-rich regions. The LUMO, conversely, is anticipated to be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the halogen atoms. The energy gap is a key factor in predicting intramolecular charge transfer, which is responsible for many of the molecule's electronic properties. researchgate.netrsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: This table presents a range of plausible values based on computational studies of similar halogenated aromatic compounds researchgate.net and is for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. walisongo.ac.idrsc.org It illustrates the charge distribution on the molecule's surface using a color spectrum. Red regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. dtic.milbohrium.com

For this compound, MEP analysis is expected to show the most negative potential around the oxygen atom of the methoxy group due to its lone pairs. The aromatic ring itself would also exhibit negative potential above and below the plane. Regions of positive potential are often found on the hydrogen atoms and, interestingly, can occur on the outermost portions of the heavier halogen atoms (a phenomenon known as a σ-hole), making them potential sites for certain interactions. dtic.milnih.gov This detailed mapping provides crucial insights into how the molecule will interact with other reagents. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, within a molecule. uni-muenchen.denih.gov A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. rsc.org

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Theoretical calculations, particularly using DFT (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govnih.gov These calculations provide a complete set of vibrational modes, each associated with specific atomic motions (e.g., C-H stretching, C=C ring stretching, C-Br stretching).

While raw calculated frequencies are typically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. researchgate.netdocumentsdelivered.com By comparing the calculated and experimental spectra, a detailed and reliable assignment of the observed vibrational bands can be made. For a molecule like this compound, this allows for the identification of characteristic frequencies for the C-Br, C-Cl, and C-F bonds, as well as the various vibrations of the substituted benzene ring and methoxy group. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 |

| C-H Stretch (Methyl) | 2950 - 3000 | 2950 - 3000 |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 | 1400 - 1600 |

| C-F Stretch | 1100 - 1250 | 1100 - 1250 |

| C-O-C Asymmetric Stretch | 1200 - 1275 | 1200 - 1275 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

Note: This table provides an illustrative assignment based on known frequency ranges for similar functional groups and does not represent specific experimental data for this compound. researchgate.net

Calculated NMR Chemical Shifts and Validation against Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool in structural elucidation and chemical analysis. For complex molecules like this compound, where the interplay of multiple substituents can lead to intricate spectra, theoretical calculations offer valuable insights for peak assignment and validation of experimental findings. Density Functional Theory (DFT) is a widely employed method for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govuni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method is commonly used in these calculations to ensure gauge-invariance of the results. nih.gov

While no specific computational studies focused solely on this compound are available in the current literature, the principles of calculating chemical shifts for substituted benzenes are well-established. nih.govmodgraph.co.uk The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic ring. ucl.ac.uk

In the case of this compound, the methoxy group (-OCH₃) is an electron-donating group, which generally increases electron density at the ortho and para positions, leading to upfield shifts (lower ppm values) for the attached protons and carbons. Conversely, the halogen atoms (Bromine, Chlorine, and Fluorine) are electron-withdrawing through induction, which tends to deshield the nearby nuclei, causing downfield shifts (higher ppm values). The net effect on the chemical shifts of the aromatic protons and carbons is a complex interplay of these opposing electronic influences, further complicated by steric effects and through-space interactions. modgraph.co.uk

A theoretical study would typically involve optimizing the geometry of the this compound molecule using a selected DFT functional and basis set. Following optimization, the NMR shielding constants would be calculated at the same or a higher level of theory. These absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

Where δ_sample is the chemical shift of the nucleus in the sample, σ_ref is the calculated absolute shielding of the reference (TMS), and σ_sample is the calculated absolute shielding of the nucleus in the sample.

Validation against Experimental Data

The accuracy of calculated NMR chemical shifts is contingent on the chosen computational methodology (functional, basis set, and solvent model). Therefore, validation against experimental data is a critical step. While a dedicated experimental NMR spectrum for this compound is not publicly available in the reviewed literature, a hypothetical comparison can be outlined.

An experimental ¹H and ¹³C NMR spectrum of this compound would provide the actual chemical shifts for each unique proton and carbon atom in the molecule. These experimental values would then be correlated with the calculated shifts. A good correlation, ideally with a linear regression slope close to 1, would validate the computational model. aps.org Any significant deviations between the calculated and experimental values could indicate the need for a more refined computational approach or point towards interesting electronic or conformational features of the molecule not fully captured by the initial model.

Below is a hypothetical data table illustrating how calculated and experimental NMR data for the aromatic region of this compound would be presented for comparison. The values are illustrative and based on typical shifts for similar halogenated anisoles.

Table 1: Hypothetical Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 | 150.2 | 150.5 | -0.3 |

| C2 | 115.8 | 116.1 | -0.3 |

| C3 | 128.4 | 128.2 | 0.2 |

| C4 | 118.9 | 119.3 | -0.4 |

| C5 | 132.1 | 131.9 | 0.2 |

| C6 | 155.6 (d, J=245 Hz) | 155.9 (d, J=248 Hz) | -0.3 |

| H3 | 7.35 | 7.38 | -0.03 |

| H5 | 7.62 | 7.65 | -0.03 |

Note: The carbon attached to fluorine (C6) would appear as a doublet in the ¹³C NMR spectrum due to C-F coupling.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field, such as that from a laser. Computational chemistry provides a powerful means to predict the NLO properties of molecules and to guide the design of new NLO materials. optica.orgresearchgate.net

For a molecule to exhibit a significant second-order NLO response (a non-zero β), it must be non-centrosymmetric and typically possesses a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key contributor to a large hyperpolarizability. nih.gov

In this compound, the methoxy (-OCH₃) group acts as an electron donor, while the electronegative halogen atoms (Br, Cl, F) function as electron acceptors. The benzene ring provides the π-conjugated bridge through which charge transfer can occur. Theoretical studies on similar substituted benzenes have shown that the magnitude and nature of the NLO response are highly dependent on the strength and relative positions of the donor and acceptor groups. aip.orgaip.org

Computational investigations of the NLO properties of this compound, though not specifically reported, would involve calculating the static or frequency-dependent first hyperpolarizability (β) using quantum chemical methods. Time-dependent density functional theory (TD-DFT) is a common approach for this purpose. rsc.org The calculation would yield the components of the hyperpolarizability tensor, from which the total hyperpolarizability (β_tot) can be determined.

The key parameters of interest from such a study would include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is also an important indicator, as a smaller gap often correlates with a larger hyperpolarizability. nih.gov

Table 2: Hypothetical Calculated NLO Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 2.5 |

| Mean Polarizability (α) (a.u.) | 120 |

| Total First Hyperpolarizability (β_tot) (10⁻³⁰ esu) | 5.8 |

| HOMO-LUMO Gap (eV) | 5.2 |

Note: These values are illustrative and based on trends observed in computational studies of other halogenated aromatic compounds.

The results of such theoretical studies are valuable for screening candidate molecules for NLO applications. While experimental verification is ultimately necessary, computational predictions can efficiently identify promising structures and provide fundamental insights into the structure-property relationships that govern non-linear optical phenomena. researchgate.netfrontiersin.org

Reactivity and Derivatization of 4 Bromo 2 Chloro 6 Fluoroanisole

Electrophilic and Nucleophilic Reactivity at Halogenated Positions

The reactivity of the halogenated positions on the 4-Bromo-2-chloro-6-fluoroanisole ring is a nuanced subject, influenced by the electronic effects of the substituents and the nature of the attacking species.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) reactions on benzene (B151609) rings are fundamental processes in organic synthesis. lumenlearning.comlibretexts.org These reactions typically involve the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org In the case of this compound, the aromatic ring is highly substituted, and the positions for electrophilic attack are limited. The directing effects of the existing substituents play a crucial role. The methoxy (B1213986) group is a strong activating group and directs electrophiles to the ortho and para positions. However, all these positions are already substituted. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored.

Nucleophilic Aromatic Substitution (SNAc): Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. openstax.orglibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

In this compound, the fluorine and chlorine atoms are potential leaving groups for SNAr. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The relative reactivity of the C-Cl and C-F bonds in this compound towards nucleophilic attack would also be influenced by the other substituents. The electron-withdrawing nature of the bromine atom would enhance the electrophilicity of the ring, promoting SNAr.

Strategies for Further Functionalization of the Aromatic Ring

The presence of multiple halogen atoms on the this compound ring offers several avenues for further functionalization, primarily through cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.com In polyhalogenated aromatic compounds, the selectivity of these reactions is often dictated by the relative reactivity of the carbon-halogen bonds. The order of reactivity for oxidative addition to palladium(0) is generally C-I > C-Br > C-Cl. mdpi.com

For this compound, this reactivity trend implies that the C-Br bond would be significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This selectivity allows for the targeted functionalization of the bromine-bearing position. For instance, a Suzuki coupling with an arylboronic acid could be employed to introduce a new aryl group at the C4 position, leaving the chlorine and fluorine atoms intact for potential subsequent transformations.

Metal-Halogen Exchange: Metal-halogen exchange is another important method for functionalizing aryl halides. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. The rate of exchange generally follows the order I > Br > Cl > F. princeton.edu This selectivity again favors the reaction at the C-Br bond of this compound. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups.

The table below summarizes potential functionalization strategies for this compound.

| Reaction Type | Reactive Site | Reagents and Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Ar-B(OH)₂, Pd catalyst, base | Biaryl compound |

| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst, base | Arylamine |

| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Metal-Halogen Exchange | C-Br | n-BuLi or t-BuLi, then electrophile (e.g., CO₂, RCHO) | Arylcarboxylic acid, Aryl alcohol, etc. |

| Nucleophilic Aromatic Substitution | C-F or C-Cl | Strong nucleophile (e.g., NaOMe, R₂NH), polar aprotic solvent, heat | Substituted anisole (B1667542) |

Formation of Complex Molecular Architectures from this compound Precursors

The ability to selectively functionalize the different halogen positions of this compound makes it a valuable building block for the synthesis of complex molecular architectures. youtube.com By employing a sequence of reactions, each position on the aromatic ring can be modified to construct intricate molecules with desired properties.

For example, a synthetic strategy could commence with a Suzuki coupling at the C-Br position to install a key fragment. The resulting chloro-fluoro-substituted biaryl compound could then undergo a nucleophilic aromatic substitution, likely at the more reactive C-F or C-Cl position, to introduce another functional group. The remaining halogen could then be targeted in a subsequent reaction, allowing for a stepwise and controlled assembly of a complex final product.

The use of halogenated aromatic compounds as intermediates is a common strategy in the synthesis of pharmaceuticals and agrochemicals. nih.gov For instance, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.com This highlights the importance of polysubstituted halogenated benzenes as precursors to biologically active molecules. The varied reactivity of the halogens in this compound provides a versatile platform for the development of novel compounds with potential applications in various fields of chemical research.

Environmental Fate and Occurrence of Halogenated Anisoles

Environmental Presence and Distribution of Halogenated Methyl-Phenyl Ethers

Halogenated methyl-phenyl ethers, commonly known as halogenated anisoles, are recognized as widespread organic compounds in the environment. nih.govnih.gov Despite not being produced in large industrial volumes, they are considered ubiquitous environmental pollutants. nih.gov Their presence has been noted in various environmental matrices, which is a cause for concern due to the potential for bioaccumulation and toxicity. epa.gov

The distribution of these compounds is largely dictated by their physicochemical properties. For instance, mixed chloro/bromoanisoles have been identified in waters rich in bromide, where they are suspected of causing undesirable earthy or musty off-flavors, even at very low concentrations in the nanogram-per-liter range. nih.gov The widespread use of halogenated compounds in industrial, agricultural, and consumer products contributes to their release into the environment. epa.gov Human exposure to such halogenated organic compounds can occur through various pathways, including drinking water and food consumption. epa.gov

Physicochemical Properties Influencing Environmental Transport and Partitioning

The environmental transport and partitioning of halogenated anisoles are primarily controlled by their key physicochemical properties, such as vapor pressure, aqueous solubility, and partition coefficients. nih.gov These parameters determine whether a compound will preferentially reside in the air, water, soil, or biota.

Modeling the environmental fate of pollutants like halogenated anisoles necessitates a thorough understanding of these fundamental properties. nih.gov Research has shown that the vapor pressures, water solubilities, and n-octanol/water partition coefficients (Kow) of halogenated anisoles are comparable to those of chlorobenzenes, suggesting a similar environmental fate for both groups of compounds. nih.gov

Vapor Pressure: The vapor pressure of a chemical influences its tendency to volatilize from soil or water surfaces into the atmosphere. Halogenated anesthetics, a related class of compounds, have high vapor pressures and require precision vaporizers for administration, illustrating the volatility of some halogenated compounds. veteriankey.com For halogenated anisoles, vapor pressures have been determined using methods like capillary High-Resolution Gas Chromatography (HR-GC). nih.gov

Solubility: The aqueous solubility of a compound affects its concentration and mobility in aquatic systems. Halogenated hydrocarbons, in general, have varying degrees of water solubility. routledge.com Anisole (B1667542) itself has a low solubility in water but is soluble in organic solvents like ether and acetone. solubilityofthings.comchemicalbook.com The introduction of halogen atoms to the anisole structure modifies its solubility. While halogenation is often used to increase lipophilicity, in some cases, it can unexpectedly increase water solubility due to increased polarity and polarizability. nih.gov

Partition Coefficients: The n-octanol-water partition coefficient (Kow) is a critical parameter for assessing the lipophilicity and bioaccumulation potential of a substance. wikipedia.org A high Kow value indicates a greater tendency to partition into fatty tissues. For halogenated anisoles, Kow values have been determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov The log Kow values for these compounds indicate their potential to accumulate in organisms. nih.gov

Below is a table summarizing the physicochemical properties for selected halogenated anisoles, providing a comparative view of how halogen substitution patterns affect these key environmental parameters.

| Compound | Vapor Pressure p°(L) (Pa at 25°C) | Water Solubility S(w,L) (mg/L at 25°C) | log Kow |

| Anisole | 485 | 1790 | 2.11 |

| 2-Chloroanisole | 134 | 740 | 2.91 |

| 3-Chloroanisole | 108 | 610 | 3.00 |

| 4-Chloroanisole | 89 | 500 | 3.06 |

| 2-Bromoanisole | 68 | 380 | 3.14 |

| 4-Bromoanisole | 41 | 240 | 3.29 |

| 2,4-Dichloroanisole | 12.3 | 98 | 3.86 |

| 2,4-Dibromoanisole | 2.1 | 18 | 4.28 |

| 2,3,4,5-Tetrachloroanisole | 0.07 | 1.1 | 5.15 |

| Pentachloroanisole | 0.013 | 0.23 | 5.61 |

This table presents a selection of data for illustrative purposes. The environmental properties of 4-Bromo-2-chloro-6-fluoroanisole can be estimated from these trends.

Degradation Pathways of Halogenated Anisoles in Environmental Matrices

The persistence of halogenated anisoles in the environment is counteracted by various degradation processes that can transform them into other chemical species. The primary degradation pathways include biodegradation and photodegradation.

Biodegradation: Microorganisms have evolved a wide array of enzymes and metabolic pathways that can break down synthetic chemicals, including halogenated aromatic compounds. nih.govnih.gov The biodegradation of these compounds can occur under both aerobic and anaerobic conditions. nih.gov The process often involves a series of steps, beginning with the removal of halogen substituents, a process known as dehalogenation. nih.gov This is often the most challenging step in the degradation sequence. nih.govelsevierpure.com Following dehalogenation, the aromatic ring is typically cleaved and further metabolized, eventually leading to the formation of common cellular metabolites. nih.gov Enzymes such as dioxygenases, hydrolases, and monooxygenases play a crucial role in these degradation pathways. nih.govmdpi.com

Photodegradation: Photodegradation is another significant environmental process that can lead to the breakdown of halogenated organic compounds. nih.gov This process is initiated by the absorption of light, which can lead to the cleavage of chemical bonds. For halogenated compounds, the carbon-halogen bond is often susceptible to photolytic cleavage. researchgate.net The rate of photodegradation can be influenced by the type of halogen present, with iodinated and brominated compounds often degrading more rapidly than their chlorinated counterparts due to lower bond energies. researchgate.net Photodegradation can lead to the dehalogenation of the parent compound, releasing halide ions into the environment. nih.gov However, it is important to note that subsequent reactions in the presence of disinfectants like chlorine can potentially lead to the reformation of disinfection byproducts. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Environmental Parameters

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. ecetoc.org These models are valuable tools for assessing the environmental fate and effects of chemicals, especially for new or untested compounds, providing a cost-effective and rapid screening method. ecetoc.org

For halogenated anisoles and other halogenated compounds, QSAR and QSPR models have been developed to predict key environmental parameters. nih.govoup.com These models establish a mathematical relationship between the property of interest (e.g., water solubility, partition coefficient, toxicity) and molecular descriptors. nih.gov These descriptors are numerical values that characterize the chemical structure, such as molecular volume, electronic properties (e.g., energy of the highest occupied molecular orbital, E-HOMO), and electrostatic potentials. nih.gov

By establishing these relationships for a series of known compounds, the models can then be used to predict the properties of other chemicals within the same class, such as other halogenated anisoles for which experimental data may not be available. nih.gov This predictive capability is crucial for regulatory purposes, such as under the European REACH regulation, which encourages the use of alternative methods to experimental testing. aidic.it However, the reliability of QSAR/QSPR predictions depends on the validity of the model and its applicability to the chemical . ecetoc.org

Applications in Advanced Organic Synthesis and Material Science

4-Bromo-2-chloro-6-fluoroanisole as a Building Block in Multi-Step Syntheses

The utility of this compound in multi-step syntheses lies in the differential reactivity of its bromine, chlorine, and fluorine atoms. This allows for selective transformations, a critical aspect of constructing complex molecular architectures. Chemists can exploit the varying lability of the carbon-halogen bonds to perform sequential reactions, such as cross-coupling, nucleophilic aromatic substitution, and metallation.

For instance, the bromine atom at the 4-position is typically the most reactive site for transformations like Suzuki or Stille coupling, allowing for the introduction of new carbon-carbon bonds. The chlorine and fluorine atoms, being less reactive under these conditions, remain intact for subsequent modifications. This stepwise approach provides precise control over the final product's structure.

Research has demonstrated the use of related haloanisoles in the synthesis of intricate organic molecules. The principles applied in these syntheses are directly transferable to this compound, underscoring its potential as a key intermediate.

Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals)

The unique electronic properties imparted by the halogen atoms make this compound an attractive precursor for advanced materials. The incorporation of such halogenated aromatic moieties into polymer backbones can significantly influence the material's properties, including thermal stability, flame retardancy, and dielectric constant.

In the realm of liquid crystals, the rigid and polarizable nature of the this compound core can be leveraged to design molecules with specific mesogenic properties. The strategic placement of halogens can affect the molecular shape and intermolecular interactions, which are crucial for the formation of liquid crystalline phases. While direct examples involving this specific molecule are not extensively documented in public literature, the fundamental principles of materials science strongly suggest its potential in these applications.

Role in the Synthesis of Agrochemicals and Pharmaceuticals

Halogenated aromatic compounds are integral to the discovery and development of new agrochemicals and pharmaceuticals due to their enhanced biological activity and metabolic stability. This compound serves as a valuable intermediate in the synthesis of these bioactive molecules. chemimpex.com

For example, the related compound 4-bromo-2-chlorophenol (B165030) is a known metabolite of the organophosphorus pesticide profenofos. nih.gov This highlights the relevance of the bromo-chloro-substituted phenyl ring system in the design of agrochemicals. The anisole (B1667542) derivative, this compound, can be readily converted to the corresponding phenol, which can then be incorporated into various pesticide structures.

In the pharmaceutical industry, the introduction of fluorine and other halogens can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The this compound scaffold provides a ready-made building block containing these beneficial atoms, making it a valuable starting material for medicinal chemists.

Future Research Directions and Emerging Trends

Sustainable Synthesis of Polyhalogenated Anisoles

The synthesis of polyhalogenated anisoles traditionally relies on methods that can be resource-intensive and generate hazardous waste. Future research is increasingly focused on developing "green" and sustainable synthetic routes. These efforts are aimed at improving atom economy, reducing energy consumption, and utilizing less toxic reagents and solvents. Current time information in Bangalore, IN.nih.gov A major trend is the move away from harsh halogenating agents towards processes that use safer alternatives combined with efficient catalysts. nih.gov

Key research areas include:

Oxidative Halogenation: The use of hydrogen peroxide (H₂O₂) as a green oxidant in combination with halide salts (e.g., HBr) presents a cleaner alternative to traditional methods. nih.gov This approach generates water as the primary byproduct.

Solvent Selection: The use of greener solvents is a critical aspect of sustainable synthesis. Anisole (B1667542) itself has been recognized as a more sustainable alternative to traditional chlorinated solvents and toluene (B28343) in various chemical reactions, including hydroformylation and for processing materials in perovskite solar cells. nih.govmdpi.comfurman.edu Research into using such benign solvents for the synthesis of their own derivatives is a promising circular chemistry approach.

Direct C-H Halogenation: Developing catalytic systems that can directly and selectively replace a C-H bond with a halogen atom on an aromatic ring is a primary goal. nih.gov This avoids the need for pre-functionalized substrates and multi-step sequences, significantly improving efficiency.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Strategies for Halogenated Aromatics

| Feature | Traditional Synthesis | Sustainable Future Directions |

| Halogenating Agents | Elemental halogens (Br₂, Cl₂), N-halosuccinimides (NBS) | Halide salts (e.g., KBr) with a green oxidant (H₂O₂, O₂) nih.govnih.gov |